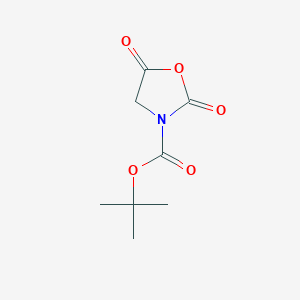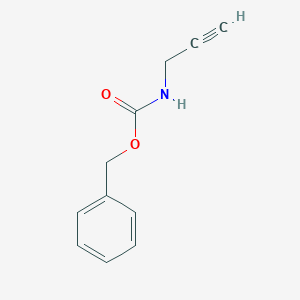![molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-Dioxooxan-3-yl]carbamate CAS No. 71869-80-2](/img/structure/B121663.png)
Benzyl [(3R)-2,6-Dioxooxan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chemical compound with the molecular formula C13H13NO5. It is primarily used in scientific research and has a unique structure that offers diverse applications, ranging from drug synthesis to catalysis.
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides methyl and benzyl carbamates in high yields.
Industrial Production Methods:
- Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU enables the direct conversion of low-concentration CO2 into carbamates .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution: It can also participate in substitution reactions, particularly involving the benzyl group.
Common Reagents and Conditions:
Catalytic Hydrogenation: The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2).
Acidic and Basic Conditions: The t-butyloxycarbonyl (Boc) group can be removed with strong acid (trifluoroacetic acid) or heat.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate holds immense potential in various scientific research fields:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: Its unique structure allows for diverse applications in biological research, including enzyme inhibition studies.
Medicine: It is utilized in drug synthesis, particularly in the development of new pharmaceuticals.
Industry: The compound is used in catalysis and other industrial processes.
Wirkmechanismus
Target of Action
The primary target of Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is amines . Amines play a crucial role in the synthesis of peptides , which are essential components of proteins and play significant roles in biological functions.
Mode of Action
this compound interacts with its targets through a process known as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which removes a hydrogen atom to form succinimide . This interaction results in changes at the molecular level .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis . The removal of a hydrogen atom from the benzylic position can be resonance stabilized , which is a key step in many organic chemistry reactions .
Pharmacokinetics
The compound’s interaction with amines suggests that it may have bioavailability relevant to peptide synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of amines, facilitating peptide synthesis . This can have downstream effects on protein function and, consequently, various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a benzene ring affects the stability of radicals and carbocations . Additionally, the rate of reaction can be influenced by the difference in electronegativity .
Vergleich Mit ähnlichen Verbindungen
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Fluorenylmethoxy (FMoc) Carbamate: Removed with an amine base (e.g., R2NH).
Carboxybenzyl (CBz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Uniqueness:
Eigenschaften
IUPAC Name |
benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXAMRRMFCPXNC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510061 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71869-80-2 |
Source


|
| Record name | Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)






![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)



